molecular formula C11H10N2O B025578 (4-Pyrimidin-2-ylphenyl)methanol CAS No. 100806-78-8

(4-Pyrimidin-2-ylphenyl)methanol

Cat. No.: B025578
CAS No.: 100806-78-8
M. Wt: 186.21 g/mol
InChI Key: NUNFHGGALVZZAU-UHFFFAOYSA-N
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Description

(4-Pyrimidin-2-ylphenyl)methanol: is an organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is characterized by a pyrimidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

Chemistry: (4-Pyrimidin-2-ylphenyl)methanol is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of potential pharmaceutical compounds.

Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Safety and Hazards

“(4-Pyrimidin-2-ylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Pyrimidin-2-ylphenyl)methanol typically involves the reaction of 4-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst . The reaction proceeds through a Suzuki coupling reaction , followed by reduction using sodium borohydride to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Pyrimidin-2-ylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, particularly at the pyrimidine ring, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Sodium borohydride and are frequently used reducing agents.

    Substitution: Reagents such as and are used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

  • (4-Pyrimidin-2-ylphenyl)ethanol
  • (4-Pyrimidin-2-ylphenyl)amine
  • (4-Pyrimidin-2-ylphenyl)acetic acid

Uniqueness: (4-Pyrimidin-2-ylphenyl)methanol is unique due to the presence of the methanol group, which imparts specific chemical properties and reactivity. Compared to its analogs, it offers distinct hydrogen bonding capabilities and solubility characteristics, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-pyrimidin-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNFHGGALVZZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575440
Record name [4-(Pyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100806-78-8
Record name [4-(Pyrimidin-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction and post-treatment were carried out in the same manner as in Reference Example 13 except for using 4-hydroxymethylphenylboronic acid (144 mg, 0.948 mmol), and using 2-bromopyrimidine (101 mg, 0.635 mmol) in place of 4-bromopyridazine to afford the title compound (119 mg) substantially quantitatively as a slightly yellow solid.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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